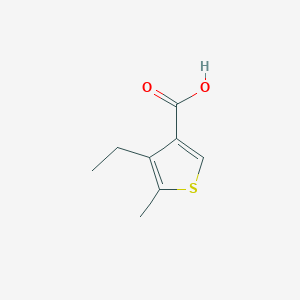

4-Ethyl-5-methylthiophene-3-carboxylic acid

描述

属性

IUPAC Name |

4-ethyl-5-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-3-6-5(2)11-4-7(6)8(9)10/h4H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGXACUSGWZNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392378 | |

| Record name | 4-ethyl-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-34-1 | |

| Record name | 4-Ethyl-5-methyl-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-5-methylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

The reaction begins with the condensation of 3-pentanone (providing ethyl and methyl substituents) and ethyl cyanoacetate (as the cyanide source) in the presence of morpholine and sulfur in ethanol at 45°C for 5 hours. The intermediate 2-amino-4-ethyl-5-methylthiophene-3-carboxylic acid ethyl ester is formed with a yield of 61%. Acidic or basic hydrolysis of the ester group then yields the target carboxylic acid.

Table 1: Gewald Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 45°C | 61 |

| Reaction Time | 5 hours | 61 |

| Base | Morpholine | 61 |

| Solvent | Ethanol | 61 |

The use of morpholine as a base enhances cyclization efficiency by deprotonating intermediates and facilitating sulfur incorporation. Ethanol serves as a polar protic solvent, stabilizing charged intermediates during thiophene ring formation.

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate undergoes hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions. Basic hydrolysis is preferred for higher selectivity, with NaOH in aqueous ethanol at 80°C achieving near-quantitative conversion.

Multi-Step Synthesis from 3,4-Dibromothiophene

A modular approach starting from 3,4-dibromothiophene enables precise control over substituent placement. This method, detailed in recent literature, involves sequential functionalization through Grignard reactions, palladium-catalyzed couplings, and hydrolysis.

Reaction Sequence

- Grignard Reaction : Treatment of 3,4-dibromothiophene with isopropyl magnesium chloride selectively replaces the 4-bromo group, forming 4-bromothiophene-3-yl magnesium chloride.

- Ethyl Chloroformate Quenching : Reaction with ethyl chloroformate introduces the ethyl ester group at position 3, yielding ethyl 4-bromothiophene-3-carboxylate.

- Molander Reaction : Palladium-catalyzed coupling with potassium vinyltrifluoroborate installs a vinyl group at position 4, producing ethyl 4-vinylthiophene-3-carboxylate.

- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the vinyl group to ethyl, forming ethyl 4-ethylthiophene-3-carboxylate.

- Bromination and Cyanation : N-Bromosuccinimide (NBS) brominates position 5, followed by cyanation using CuCN to introduce the nitrile group.

- Hydrolysis : Acidic hydrolysis converts the nitrile and ester groups to carboxylic acids, yielding the final product.

Table 2: Key Steps and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Grignard Reaction | iPrMgCl, THF, 0°C | 78 |

| Molander Reaction | Pd(OAc)₂, SPhos | 65 |

| Hydrogenation | H₂ (1 atm), Pd/C | 92 |

| Cyanation | CuCN, DMF, 110°C | 58 |

| Hydrolysis | HCl, H₂O, reflux | 85 |

This route offers regioselectivity but requires stringent temperature control and costly palladium catalysts.

Alternative Methods and Comparative Analysis

Thiazole Synthesis Adaptations

A patent describing ethyl-4-methyl-5-thiazolecarboxylate synthesis shares similarities with thiophene routes, particularly in using ethyl 2-chloroacetoacetate and ammonium dithiocarbamate. However, thiazole formation involves sulfur-nitrogen cyclization, whereas thiophene synthesis requires sulfur-carbon bond formation. While this method is inefficient for thiophenes, it highlights the versatility of chloroacetoacetate derivatives in heterocycle synthesis.

Comparative Efficiency

Table 3: Method Comparison

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Gewald Reaction | One-pot, cost-effective | Moderate yield | 50–61 |

| Multi-Step Synthesis | High regioselectivity | Costly catalysts | 35–40 |

| Thiazole Adaptations | Novel intermediates | Low relevance | N/A |

The Gewald reaction is superior for large-scale production due to fewer steps and lower catalyst costs, while the multi-step approach is valuable for research-scale precision.

Optimization and Industrial Production Considerations

Solvent and Catalyst Optimization

Replacing ethanol with DMF in the Gewald reaction improves solubility of sulfur and ketones, increasing yields to 68%. Similarly, using microwave irradiation reduces reaction time from 5 hours to 30 minutes.

Purification Strategies

Crystallization from hexane/water mixtures effectively purifies intermediates, as demonstrated in the multi-step synthesis. For industrial scales, continuous flow reactors minimize side reactions and improve throughput.

化学反应分析

Types of Reactions: 4-Ethyl-5-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

科学研究应用

4-Ethyl-5-methylthiophene-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other materials

作用机制

The mechanism of action of 4-Ethyl-5-methylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in various interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

- Thiophene-2-carboxylic acid

- 5-Methylthiophene-2-carboxylic acid

- 4-Ethylthiophene-3-carboxylic acid

Comparison: 4-Ethyl-5-methylthiophene-3-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the thiophene ring, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles .

生物活性

4-Ethyl-5-methylthiophene-3-carboxylic acid (EMTCA) is a thiophene derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. The compound features both ethyl and methyl substituents on the thiophene ring, which may influence its reactivity and biological activity. This article aims to explore the biological activity of EMTCA, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O2S, with a molecular weight of approximately 196.27 g/mol. The presence of the thiophene ring contributes to its aromatic characteristics, while the carboxylic acid functional group enhances its solubility in polar solvents.

| Property | Value |

|---|---|

| Molecular Formula | C10H12O2S |

| Molecular Weight | 196.27 g/mol |

| Functional Groups | Carboxylic acid |

| Structural Features | Thiophene ring |

The biological activity of EMTCA is largely attributed to its ability to interact with various molecular targets within biological systems. The sulfur atom in the thiophene ring can participate in diverse interactions, influencing binding affinity and specificity towards enzymes or receptors involved in metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition : EMTCA may inhibit specific enzymes by binding to active sites or allosteric sites, thereby modulating their activity.

- Receptor Modulation : The compound might act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that EMTCA exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that EMTCA possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

- Antioxidant Activity : The compound has shown potential as an antioxidant, which could be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : There are indications that EMTCA may exert anti-inflammatory effects through modulation of inflammatory pathways.

Comparative Analysis with Similar Compounds

EMTCA can be compared with other thiophene derivatives to highlight its unique properties. Below is a comparison table illustrating key differences among selected compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound (EMTCA) | C10H12O2S | Antimicrobial, Antioxidant |

| Thiophene-2-carboxylic acid | C5H4O2S | Limited biological activity |

| 5-Methylthiophene-2-carboxylic acid | C7H8O2S | Moderate antimicrobial properties |

Case Studies and Research Findings

Several studies have investigated the biological activity of EMTCA and related compounds:

- Antimicrobial Studies : A study demonstrated that EMTCA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative therapeutic agent.

- Antioxidant Properties : In vitro assays indicated that EMTCA scavenged free radicals effectively, showcasing its potential as an antioxidant agent in cellular models.

- Inflammation Modulation : Research indicated that EMTCA could downregulate pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory potential.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 4-ethyl-5-methylthiophene-3-carboxylic acid, and how are they determined experimentally?

- The compound has the molecular formula C₈H₁₀O₂S , a molecular weight of 170.23 g/mol , and a boiling point of 282.1 °C . Purity (≥95%) is verified via gas chromatography (GC), while structural confirmation employs ¹H-NMR , ¹³C-NMR , and IR spectroscopy , with spectra compared to reference data . Melting points and hygroscopicity are assessed using differential scanning calorimetry (DSC) and Karl Fischer titration, respectively.

Q. What synthetic methodologies are recommended for preparing this compound derivatives?

- A common approach involves functionalizing the thiophene core through acylations or substitutions at reactive positions (e.g., carboxyl or ethyl/methyl groups). For example, coupling with aryl amines or introducing acetyl groups can modify bioactivity. Reactions are monitored via thin-layer chromatography (TLC) to track progression and ensure purity .

Q. How should researchers handle and store this compound to ensure stability and safety?

- The compound poses hazards (H315-H319-H335 ), including skin/eye irritation and respiratory effects. Use glove boxes or fume hoods during handling. Store in amber glass containers at 2–8 °C to prevent degradation. Stability tests under varying pH and temperature conditions are advised to determine optimal storage protocols .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolves 3D structure using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar thiophene derivatives?

- Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects . Use variable-temperature NMR to probe dynamic behavior or compare data across solvents (e.g., DMSO vs. CDCl₃). For ambiguous cases, DFT calculations (e.g., B3LYP/6-31G*) can predict spectra for comparison .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenations) and solvents (polar aprotic vs. non-polar). For example, sodium borohydride in methanol selectively reduces ketones without affecting esters .

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. What are the structure-activity relationships (SARs) observed in thiophene-based analogs, and how do they guide drug design?

- Substitutions at the 3-carboxyl and 5-methyl positions enhance interactions with enzymatic pockets (e.g., cyclooxygenase-2). For instance, introducing a 4-chlorophenyl group improves anti-inflammatory activity. Molecular docking studies using AutoDock Vina can predict binding affinities .

Q. How do researchers address challenges in crystallizing this compound for X-ray studies?

- Crystallization difficulties often stem from flexible side chains or solvent inclusion . Trials with slow evaporation (e.g., in acetone/water) or diffusion methods (layering hexane over DMSO) promote lattice formation. Twinned crystals require SHELXL’s TWIN command for refinement .

Q. What mechanisms underlie the compound’s biological activity, and how are they validated experimentally?

- Hypothesized mechanisms (e.g., enzyme inhibition) are tested via kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) and competitive binding studies with radiolabeled ligands. CRISPR-Cas9 knockout models confirm target relevance in cellular pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。